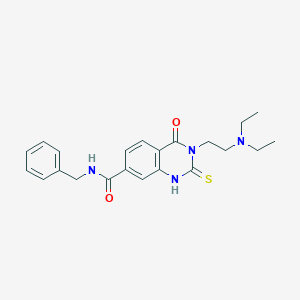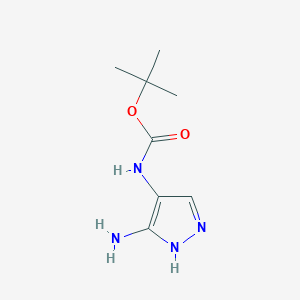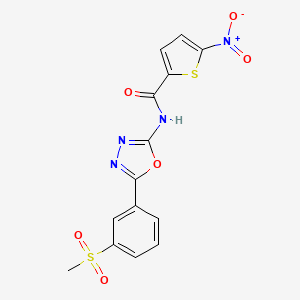
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that includes several functional groups, such as a methylsulfonyl group, an oxadiazole ring, and a nitrothiophene moiety. These groups are common in many pharmaceuticals and other biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve reactions like nucleophilic substitution, condensation, and cyclization .
Molecular Structure Analysis
The molecular structure of this compound likely involves several aromatic rings, given the presence of the phenyl, oxadiazole, and thiophene moieties. These rings may contribute to the compound’s stability and reactivity .
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the nitro group on the thiophene ring could potentially undergo reduction reactions . The oxadiazole ring might participate in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of multiple aromatic rings could increase the compound’s stability and affect its solubility .
Scientific Research Applications
Pharmacological Evaluation in Serotonin Receptor Antagonism
A study focused on synthesizing analogues of a compound closely related to N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide, demonstrating their potential as potent and selective 5-HT(1B/1D) antagonists. This receptor antagonism could be vital in understanding and treating serotonin-related disorders (Liao et al., 2000).
Anticancer Potential
A research article highlighted the synthesis of similar compounds and their evaluation against various cancer cell lines, including breast, lung, colon, and ovarian cancer. This indicates the potential of such compounds in developing anticancer therapies (Ravinaik et al., 2021).
Antidiabetic Activity
Compounds structurally related to this compound have been synthesized and tested for antidiabetic activity using the α-amylase inhibition assay. This showcases the potential of such compounds in diabetes treatment (Lalpara et al., 2021).
Antibacterial Applications
A study explored the synthesis of N-substituted derivatives with similar structures, showing moderate to significant antibacterial activity. This suggests potential applications in addressing bacterial infections (Khalid et al., 2016).
Carbonic Anhydrase Inhibition
Research involving metal complexes of compounds structurally similar showed strong carbonic anhydrase inhibitory properties, which could have implications in treating conditions related to enzyme dysregulation (Büyükkıdan et al., 2013).
Butyrylcholinesterase Inhibition
A study synthesizing and screening compounds for butyrylcholinesterase inhibition, which is significant for neurodegenerative diseases like Alzheimer's, included compounds with a similar structure (Khalid et al., 2016).
Future Directions
Properties
IUPAC Name |
N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O6S2/c1-26(22,23)9-4-2-3-8(7-9)13-16-17-14(24-13)15-12(19)10-5-6-11(25-10)18(20)21/h2-7H,1H3,(H,15,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBVCVGDPBXAHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(1-azepanylcarbonyl)phenyl]-3-methoxybenzenesulfonamide](/img/structure/B2376279.png)
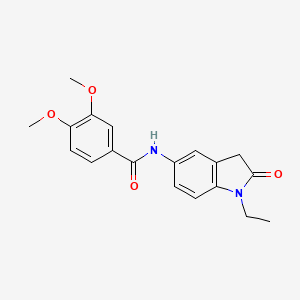
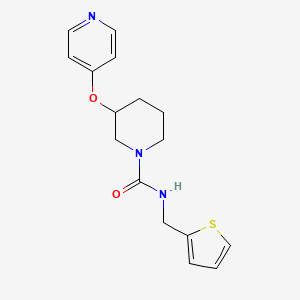
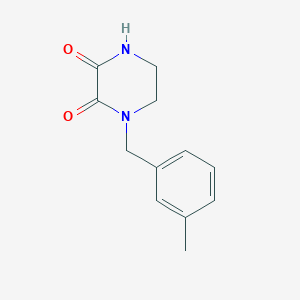
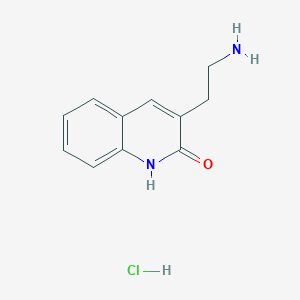
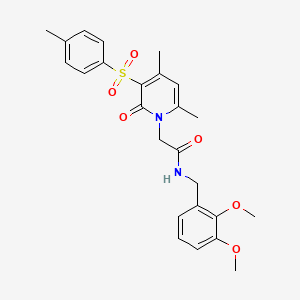
![4-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2376289.png)
![Ethyl 6-ethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2376292.png)


![1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B2376296.png)
